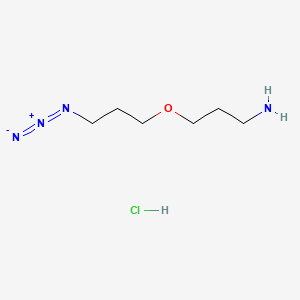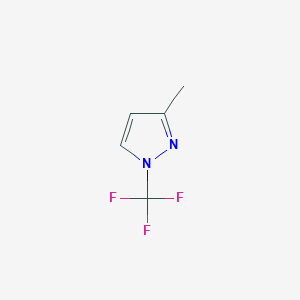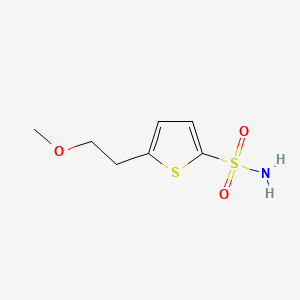
3-(3-Azidopropoxy)propan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Azidopropoxy)propan-1-amine hydrochloride is a chemical compound that features an azide group attached to a propylamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azidopropoxy)propan-1-amine hydrochloride typically involves the reaction of 3-bromo-1-propanol with sodium azide to form 3-azidopropanol. This intermediate is then reacted with 1-chloropropan-2-amine under suitable conditions to yield the desired product . The reaction conditions often include heating the mixture to around 50°C and stirring for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of hazardous reagents like sodium azide, and optimizing reaction conditions for higher yields and purity.
化学反应分析
Types of Reactions
3-(3-Azidopropoxy)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Sodium Azide: Utilized in the initial synthesis steps.
Major Products
The major products formed from these reactions include triazole derivatives when the compound undergoes click chemistry reactions .
科学研究应用
3-(3-Azidopropoxy)propan-1-amine hydrochloride has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Bioconjugation: Utilized in the modification of biomolecules for various biochemical studies.
Material Science: Employed in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(3-Azidopropoxy)propan-1-amine hydrochloride primarily involves its azide group, which can participate in click chemistry reactions to form stable triazole rings. These reactions are highly specific and efficient, making the compound valuable in various chemical and biological applications .
相似化合物的比较
Similar Compounds
3-Azido-1-propanamine: Shares the azide functional group and similar reactivity.
3-Azidopropan-1-amine Hydrochloride: Another azide-containing compound with similar applications.
Uniqueness
3-(3-Azidopropoxy)propan-1-amine hydrochloride is unique due to its specific structure, which allows for versatile applications in click chemistry and bioconjugation. Its ability to form stable triazole rings under mild conditions sets it apart from other azide-containing compounds .
属性
分子式 |
C6H15ClN4O |
|---|---|
分子量 |
194.66 g/mol |
IUPAC 名称 |
3-(3-azidopropoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H14N4O.ClH/c7-3-1-5-11-6-2-4-9-10-8;/h1-7H2;1H |
InChI 键 |
QDYRQNSUANDMKV-UHFFFAOYSA-N |
规范 SMILES |
C(CN)COCCCN=[N+]=[N-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride](/img/structure/B13472477.png)

![1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13472487.png)

![(1R,5S,6R)-6-bromo-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13472495.png)
![Tert-butyl1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylatehydrochloride](/img/structure/B13472499.png)
![Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13472513.png)
![1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B13472515.png)

![Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13472527.png)

![N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide](/img/structure/B13472534.png)
